molecular formula C61H107NO5 B14243356 4-Aminophenyl 3,4,5-tris(hexadecyloxy)benzoate CAS No. 214842-43-0

4-Aminophenyl 3,4,5-tris(hexadecyloxy)benzoate

Katalognummer: B14243356
CAS-Nummer: 214842-43-0
Molekulargewicht: 934.5 g/mol
InChI-Schlüssel: OILPLUCDBIUWRQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Aminophenyl 3,4,5-tris(hexadecyloxy)benzoate: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an aminophenyl group attached to a benzoate core, which is further substituted with three hexadecyloxy groups. The presence of these long alkyl chains imparts significant hydrophobic characteristics to the molecule, making it an interesting subject for research in materials science and organic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminophenyl 3,4,5-tris(hexadecyloxy)benzoate typically involves multi-step organic reactions. One common method includes the esterification of 3,4,5-tris(hexadecyloxy)benzoic acid with 4-aminophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Aminophenyl 3,4,5-tris(hexadecyloxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester groups can be reduced to alcohols under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for introducing halogen atoms.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Wirkmechanismus

The mechanism by which 4-Aminophenyl 3,4,5-tris(hexadecyloxy)benzoate exerts its effects is largely dependent on its structural features. The long alkyl chains provide hydrophobic interactions, while the aminophenyl group can engage in hydrogen bonding and other polar interactions. These properties enable the compound to interact with various molecular targets, such as cell membranes in biological systems or polymer matrices in materials science .

Eigenschaften

CAS-Nummer

214842-43-0

Molekularformel

C61H107NO5

Molekulargewicht

934.5 g/mol

IUPAC-Name

(4-aminophenyl) 3,4,5-trihexadecoxybenzoate

InChI

InChI=1S/C61H107NO5/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-50-64-58-53-55(61(63)67-57-48-46-56(62)47-49-57)54-59(65-51-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)60(58)66-52-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h46-49,53-54H,4-45,50-52,62H2,1-3H3

InChI-Schlüssel

OILPLUCDBIUWRQ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCC)C(=O)OC2=CC=C(C=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.